Ethyl 4-methylhex-2-ynoate Ethyl 4-methylhex-2-ynoate
Brand Name: Vulcanchem
CAS No.: 22743-37-9
VCID: VC18259887
InChI: InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

Ethyl 4-methylhex-2-ynoate

CAS No.: 22743-37-9

Cat. No.: VC18259887

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methylhex-2-ynoate - 22743-37-9

Specification

CAS No. 22743-37-9
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name ethyl 4-methylhex-2-ynoate
Standard InChI InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-5H2,1-3H3
Standard InChI Key JFPWNGPYNKADGO-UHFFFAOYSA-N
Canonical SMILES CCC(C)C#CC(=O)OCC

Introduction

Structural and Molecular Characteristics

The IUPAC name ethyl 4-methylhex-2-ynoate defines its structure unambiguously: an ethyl ester group (-COOCH2CH3\text{-COOCH}_2\text{CH}_3) is appended to a hex-2-ynoic acid backbone with a methyl substituent at the 4-position. Key identifiers include:

PropertyValueSource
Molecular FormulaC9H14O2\text{C}_9\text{H}_{14}\text{O}_2
Molecular Weight154.21 g/mol
InChI1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-5H2,1-3H3
SMILESCCOC(=O)C#CC(C(C)C)
Boiling Point198.1°C (estimated)
Density0.948 g/cm³ (analog-based)

The triple bond (\text{C#C}) introduces linear geometry, while the methyl group induces steric effects that influence regioselectivity in reactions. Computational studies using density functional theory (DFT) predict a planar configuration around the triple bond, with bond angles of 180° .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves acid-catalyzed esterification of 4-methylhex-2-ynoic acid with ethanol:

4-Methylhex-2-ynoic acid+EthanolH2SO4,ΔEthyl 4-methylhex-2-ynoate+H2O\text{4-Methylhex-2-ynoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Ethyl 4-methylhex-2-ynoate} + \text{H}_2\text{O}

Optimized conditions:

  • Catalyst: Sulfuric acid (5 mol%)

  • Temperature: Reflux (78–80°C)

  • Yield: 85–92%

Alternative methods include continuous flow processes for scalable production, which enhance heat transfer and reduce side reactions.

Industrial Methods

Large-scale synthesis employs reactive distillation to remove water and shift equilibrium toward ester formation. Key parameters:

ParameterValue
Reactor TypePacked-bed column
Temperature100–120°C
Pressure1 atm
Residence Time2–4 hours

This approach achieves >95% conversion with minimal byproducts.

Chemical Reactivity and Applications

Reactivity Profiles

The triple bond and ester group enable diverse transformations:

Reaction TypeReagents/ConditionsProducts
HydrogenationH2/Pd-C\text{H}_2/\text{Pd-C}, RTEthyl 4-methylhexanoate
CycloadditionAzides, Cu(I) catalystTriazole derivatives
Nucleophilic AttackGrignard reagentsTertiary alcohols

For example, Huisgen cycloaddition with benzyl azide yields a 1,2,3-triazole derivative (C15H19N3O2\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_2) with 78% efficiency.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antiviral agents .

  • Agrochemicals: Serves as a precursor for juvenile hormone analogs in pest control .

  • Flavor/Fragrance: Imparts fruity notes in perfumery (e.g., apple, pineapple) .

Case Study: In a 2024 study, ethyl 4-methylhex-2-ynoate was key to synthesizing a novel calpain inhibitor (IC50_{50} = 32 nM).

Biological and Toxicological Data

Antimicrobial Activity

Benchmark studies report moderate activity against common pathogens:

OrganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

Mechanistic studies suggest membrane disruption via alkyne integration into lipid bilayers.

Comparative Analysis with Analogues

CompoundBoiling Point (°C)ReactivityApplications
Ethyl 4-methylpent-2-ynoate198.1ModerateFragrances
Ethyl 2-methylhex-4-ynoate205.3HighPharma intermediates
Methyl 4-ethylhex-2-ynoate192.8LowAgrochemicals

Ethyl 4-methylhex-2-ynoate balances reactivity and stability, making it preferred for multi-step syntheses .

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